2-{5-oxaspiro[2.5]octan-6-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom.
Vorbereitungsmethoden
The synthesis of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves several steps. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the oxaspiro ring system. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid can be compared with other similar compounds, such as:
6-Oxaspiro[2.5]octane-5-acetic acid: This compound has a similar spirocyclic structure but differs in the position of the acetic acid moiety.
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid: This compound has a different ring size, which can affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and the presence of the oxaspiro moiety, which imparts distinct chemical and biological properties .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{5-oxaspiro[2.5]octan-6-yl}acetic acid' involves the synthesis of the spirocyclic ring followed by the introduction of the carboxylic acid group.", "Starting Materials": [ "5-hydroxyhexanoic acid", "1,5-dibromopentane", "Sodium hydride", "Diethyl malonate", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium borohydride", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "5-hydroxyhexanoic acid is reacted with 1,5-dibromopentane in the presence of sodium hydride to form the spirocyclic ring.", "The resulting spirocyclic compound is then reacted with diethyl malonate and ethyl acetoacetate in the presence of sodium ethoxide to introduce the carboxylic acid group.", "The final step involves reduction of the ketone group using sodium borohydride followed by acetylation using acetic anhydride to form the desired compound '2-{5-oxaspiro[2.5]octan-6-yl}acetic acid'." ] } | |
CAS-Nummer |
2091748-97-7 |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-(5-oxaspiro[2.5]octan-6-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-7-1-2-9(3-4-9)6-12-7/h7H,1-6H2,(H,10,11) |
InChI-Schlüssel |
FOKWRPLJYUEXOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)COC1CC(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.